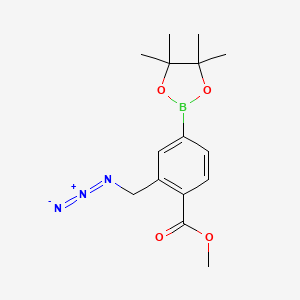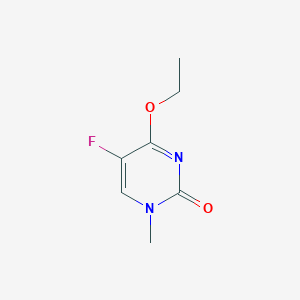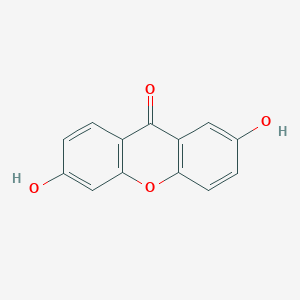
2,6-Dihydroxyxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by two hydroxyl groups attached to the xanthone nucleus at positions 2 and 6. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyxanthone can be synthesized from 2,6-dihydroxybenzoic acid. The synthesis involves the condensation of 2,6-dihydroxybenzoic acid with appropriate reagents under specific conditions. One common method involves heating the acid with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of microwave heating has been explored to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone nucleus can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups through etherification or esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for etherification and esterification reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxanthones.
Substitution: Alkyl or acyl derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex xanthone derivatives.
Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dihydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anticancer Activity: It interacts with topoisomerase II protein, inhibiting its activity and leading to the suppression of cancer cell proliferation.
Anti-inflammatory Activity: It modulates key inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
2,6-Dihydroxyxanthone is compared with other xanthone derivatives such as:
1,6-Dihydroxyxanthone: Similar structure but with hydroxyl groups at positions 1 and 6.
1,3-Dihydroxyxanthone: Hydroxyl groups at positions 1 and 3.
1,2-Dihydroxy-6,7,8-trimethoxyxanthone: A more complex derivative with additional methoxy groups, showing enhanced bioactivity.
This compound stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H8O4 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
2,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6,14-15H |
Clé InChI |
UHFHFHSHVGUMIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


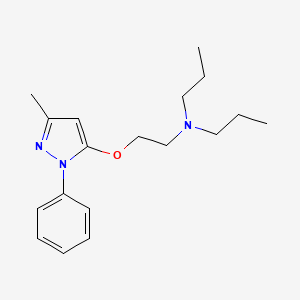
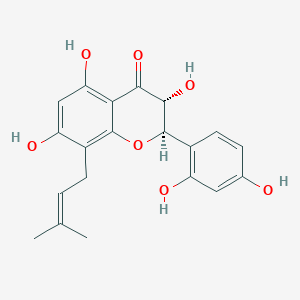
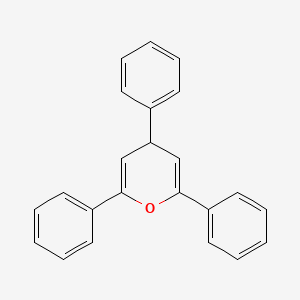
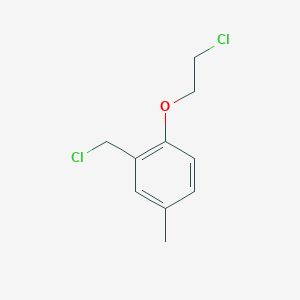
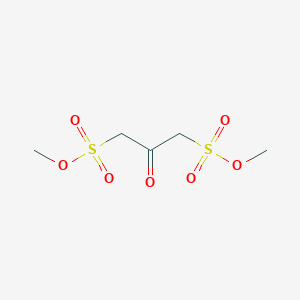
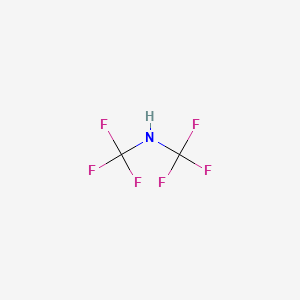
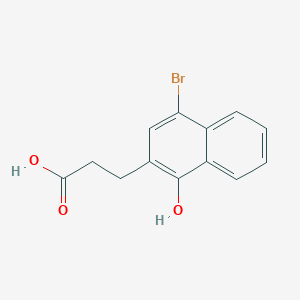
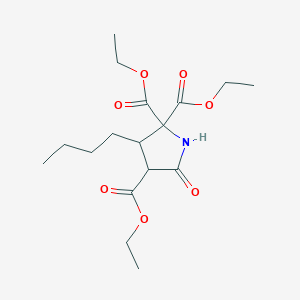
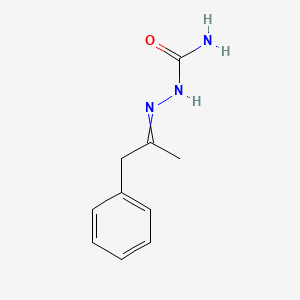
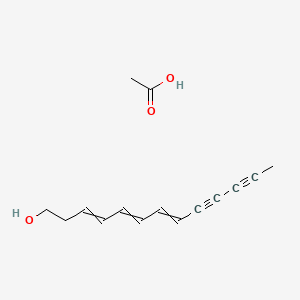
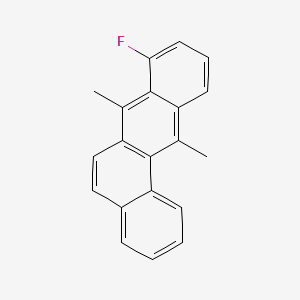
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
